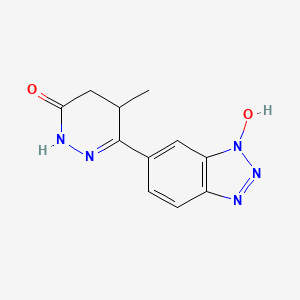![molecular formula C16H20N2 B5213471 4-[(3-methyl-1-piperidinyl)methyl]quinoline](/img/structure/B5213471.png)
4-[(3-methyl-1-piperidinyl)methyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-methyl-1-piperidinyl)methyl]quinoline, also known as MPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of quinoline derivatives and has been shown to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 4-[(3-methyl-1-piperidinyl)methyl]quinoline involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to inhibit the activity of various kinases such as protein kinase C and cyclin-dependent kinase, which are involved in the regulation of cell growth and proliferation. 4-[(3-methyl-1-piperidinyl)methyl]quinoline also inhibits the activity of various transcription factors such as NF-kappaB, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines such as TNF-alpha and IL-6. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to exhibit neuroprotective effects by inhibiting the formation of amyloid-beta plaques in the brain.
实验室实验的优点和局限性
One of the advantages of using 4-[(3-methyl-1-piperidinyl)methyl]quinoline in lab experiments is its potent pharmacological properties, which make it an ideal candidate for studying various diseases. However, one of the limitations of using 4-[(3-methyl-1-piperidinyl)methyl]quinoline in lab experiments is its toxicity, which may limit its clinical application.
未来方向
There are several future directions for the research on 4-[(3-methyl-1-piperidinyl)methyl]quinoline. One of the future directions is to study the potential therapeutic applications of 4-[(3-methyl-1-piperidinyl)methyl]quinoline in other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the potential side effects of 4-[(3-methyl-1-piperidinyl)methyl]quinoline and its toxicity profile. Additionally, further research is needed to elucidate the exact mechanism of action of 4-[(3-methyl-1-piperidinyl)methyl]quinoline and to identify its molecular targets.
合成方法
The synthesis of 4-[(3-methyl-1-piperidinyl)methyl]quinoline involves the reaction of 3-methylpiperidine with 2-chloro-3-formylquinoline in the presence of a base such as sodium hydride. The resulting compound is then reduced to 4-[(3-methyl-1-piperidinyl)methyl]quinoline using a reducing agent such as sodium borohydride.
科学研究应用
4-[(3-methyl-1-piperidinyl)methyl]quinoline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
属性
IUPAC Name |
4-[(3-methylpiperidin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13-5-4-10-18(11-13)12-14-8-9-17-16-7-3-2-6-15(14)16/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPWGJFYXFZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylpiperidin-1-yl)methyl]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)
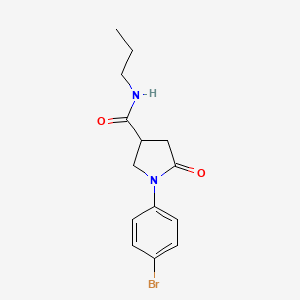
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)

![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)
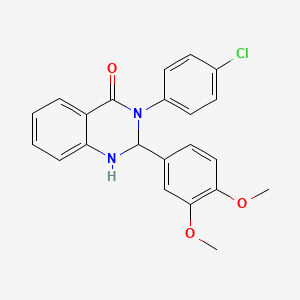

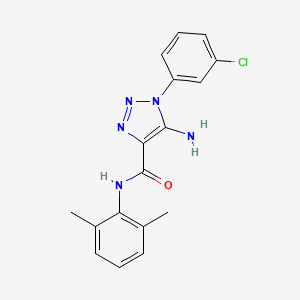
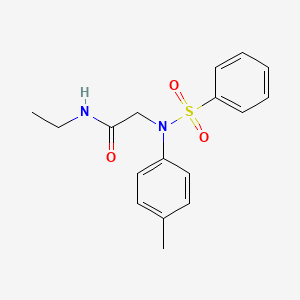
![(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5213450.png)
